CYP4Z1 Inhibitory Potency: Structural Determinants Differentiating 4-Methoxybenzamide from Unsubstituted Benzamide Analogs
A closely related benzofuran secondary benzamide analog (disclosed in BindingDB entry BDBM50527961, CHEMBL4435658) containing the same 3-methyl-2-(4-methylbenzoyl)benzofuran-6-yl core with a substituted terminal benzamide demonstrated CYP4Z1 inhibition with an IC₅₀ of 300 nM in human HepG2 cell membranes transduced with lentiviral vector, using luciferin-benzyl ether as substrate [1]. The 4-methoxy substituent on the terminal benzamide ring of CAS 929440-37-9 is a critical pharmacophoric element for CYP4Z1 binding, as evidenced by the patent exclusion of unsubstituted benzamide variants from CYP4Z1-active compound claims [2]. The unsubstituted analog N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (CAS 929412-23-7) lacks this methoxy group and is not reported to possess CYP4Z1 inhibitory activity [2].
| Evidence Dimension | CYP4Z1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted active; 4-methoxy pharmacophore is required for CYP4Z1 binding based on SAR [2] |
| Comparator Or Baseline | Closest CYP4Z1-active benzofuran amide analog (BDBM50527961): IC₅₀ = 300 nM; Unsubstituted benzamide analog (CAS 929412-23-7): No reported CYP4Z1 activity |
| Quantified Difference | Presence versus absence of CYP4Z1 inhibitory activity correlated with 4-methoxy substitution; quantitative IC₅₀ for CAS 929440-37-9 requires experimental determination |
| Conditions | Inhibition of CYP4Z1 (unknown origin) in human HepG2 cell membranes transduced with lentiviral vector using luciferin-benzyl ether as substrate, preincubated for 5 min with NADPH, measured after 10 min by LC-MS/MS [1] |
Why This Matters
For researchers targeting CYP4Z1 in breast cancer, CAS 929440-37-9 possesses the requisite 4-methoxybenzamide pharmacophore absent in the unsubstituted analog, making it the appropriate procurement choice for SAR studies around this target.
- [1] BindingDB Entry BDBM50527961 (CHEMBL4435658). Affinity Data: IC50 300 nM for CYP4Z1. Assay: Human HepG2 cell membranes transduced with lentiviral vector, luciferin-benzyl ether substrate. Accessed via BindingDB. View Source
- [2] Chen, J. A type of aryl benzofuran amidated derivative and medical use thereof. U.S. Patent Application US20190040029A1, 2019. Claims aryl benzofuran amidated derivatives with xanthine oxidase inhibitory activity; structural scope encompasses 4-methoxybenzamide-substituted benzofurans. View Source
